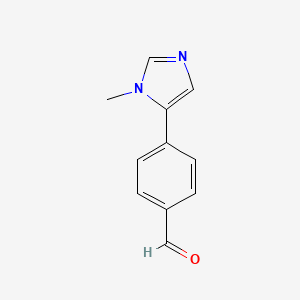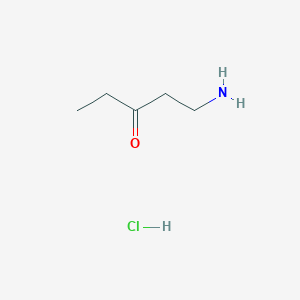
(5-bromo-2-chloropyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-chloropyridin-4-yl)methanamine, also known as 5-BCPM, is a chemical compound that is widely used in scientific research. It is a member of the pyridine family, and its structure is similar to the natural amino acids, making it an ideal candidate for use in biochemical and physiological studies. 5-BCPM is a colorless, crystalline solid that is soluble in water and other polar solvents, and it is relatively stable in air. It has been used in a variety of applications, including synthesis, drug development, and as a reagent in biochemical studies.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-chloropyridin-4-yl)methanamine is used in a variety of scientific research applications, including drug development and as a reagent in biochemical studies. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of peptides and peptidomimetics. Additionally, (5-bromo-2-chloropyridin-4-yl)methanamine has been used in the synthesis of a variety of other compounds, including organometallic complexes, polymers, and inorganic materials.
Wirkmechanismus
(5-bromo-2-chloropyridin-4-yl)methanamine is a member of the pyridine family, and its structure is similar to the natural amino acids. As such, it is able to interact with a variety of biological molecules, including proteins, enzymes, and DNA. It is believed to interact with biological molecules by forming hydrogen bonds and other non-covalent interactions. Additionally, it is believed to interact with biological molecules by forming covalent bonds, such as disulfide bonds.
Biochemical and Physiological Effects
(5-bromo-2-chloropyridin-4-yl)methanamine has been used in a variety of biochemical and physiological studies. It has been used to study the effect of drugs on the activity of enzymes, as well as to study the effect of drugs on the structure and function of proteins. Additionally, it has been used to study the effect of drugs on the expression of genes, as well as to study the effect of drugs on the structure and function of DNA.
Vorteile Und Einschränkungen Für Laborexperimente
(5-bromo-2-chloropyridin-4-yl)methanamine has several advantages for use in laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other polar solvents, and it is relatively stable in air. Additionally, it is relatively inexpensive and readily available. However, it does have some limitations. It is toxic and should be handled with caution. Additionally, it is not water-soluble, and it can react with some metals, such as aluminum and copper.
Zukünftige Richtungen
There are several potential future directions for the use of (5-bromo-2-chloropyridin-4-yl)methanamine in scientific research. It could be used as a tool to study the structure and function of proteins, enzymes, and DNA. Additionally, it could be used to study the effect of drugs on the expression of genes and the structure and function of proteins. Additionally, it could be used to study the effect of drugs on the structure and function of DNA. Finally, it could be used to study the effect of drugs on the activity of enzymes and the structure and function of proteins.
Synthesemethoden
(5-bromo-2-chloropyridin-4-yl)methanamine can be synthesized from the reaction of 2-chloropyridine and bromoacetaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated by crystallization. Alternatively, (5-bromo-2-chloropyridin-4-yl)methanamine can also be synthesized from the reaction of 2-chloropyridine with bromoacetamide in the presence of an acid catalyst. This reaction is also carried out at room temperature in an inert atmosphere, and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDGKPZRGBDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-4-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)





![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)





